BenchChemオンラインストアへようこそ!

1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one

M5 muscarinic receptor negative allosteric modulator CNS chemical probe

1-(4-Fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one (C23H17FN2O2, MW 372.39) is a tricyclic imidazo[2,1-a]isoindol-5-one derivative that functions as a negative allosteric modulator (NAM) of the muscarinic acetylcholine receptor M5 with pIC50 values of 5.25 (rat) and 5.46 (human). The compound belongs to a class of 9b-phenyl-imidazo[2,1-a]isoindol-5-ones which exhibit broad anti-inflammatory and anticonvulsive activities as documented in patent literature.

Molecular Formula C23H17FN2O2
Molecular Weight 372.399
CAS No. 327979-63-5
Cat. No. B2625987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one
CAS327979-63-5
Molecular FormulaC23H17FN2O2
Molecular Weight372.399
Structural Identifiers
SMILESC1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C23H17FN2O2/c24-18-12-10-16(11-13-18)21(27)25-14-15-26-22(28)19-8-4-5-9-20(19)23(25,26)17-6-2-1-3-7-17/h1-13H,14-15H2
InChIKeyCCNNNCNYEOXXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one (CAS 327979-63-5): Procurement-Relevant Chemical Identity and Pharmacological Profile


1-(4-Fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one (C23H17FN2O2, MW 372.39) is a tricyclic imidazo[2,1-a]isoindol-5-one derivative that functions as a negative allosteric modulator (NAM) of the muscarinic acetylcholine receptor M5 with pIC50 values of 5.25 (rat) and 5.46 (human) [1]. The compound belongs to a class of 9b-phenyl-imidazo[2,1-a]isoindol-5-ones which exhibit broad anti-inflammatory and anticonvulsive activities as documented in patent literature [2]. Unlike its closely related 9b-(4-chlorophenyl) analog (Compound 1a), which is a potent respiratory syncytial virus (RSV) fusion inhibitor, this 9b-phenyl derivative shows no reported antiviral activity, positioning it as a differentiated chemical probe for CNS-focused research [2].

Why Generic Substitution of 1-(4-Fluorobenzoyl)-9b-phenyl-imidazo[2,1-a]isoindol-5-one Analogs Fails: Critical Substituent-Dependent Pharmacological Divergence


Within the imidazo[2,1-a]isoindol-5-one chemotype, minute structural variations at the 9b-aryl and 1-benzoyl positions produce dramatic pharmacological shifts. The 9b-phenyl derivative (target compound) acts as an M5 muscarinic NAM with no detectable RSV fusion inhibition, whereas the 9b-(4-chlorophenyl) congener (Compound 1a) is a validated RSV inhibitor with unreported M5 activity [1][2]. Likewise, replacing the 4-fluorobenzoyl group with 4-methylbenzoyl alters both physicochemical properties and purity specifications (97% vs. 90%) . These divergent structure-activity relationships (SAR) and vendor-specific quality attributes render generic interchange scientifically unsound; each derivative demands independent validation for its intended experimental context.

1-(4-Fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one (CAS 327979-63-5): Product-Specific Quantitative Evidence for Scientific Selection and Procurement


M5 Muscarinic Receptor Negative Allosteric Modulation: 4-Fluorobenzoyl Derivative vs. Unsubstituted Core Scaffold (Gain of Function)

The 4-fluorobenzoyl derivative displays measurable M5 NAM activity with pIC50 values of 5.25 (rat, IC50 ≈ 5.6 µM) and 5.46 (human, IC50 ≈ 3.5 µM) in radioligand binding and functional assays [1]. The unsubstituted core scaffold (9b-phenyl-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one, CAS 5810-66-2) has no annotated M5 activity in ChEMBL or BindingDB [2], indicating that the 4-fluorobenzoyl moiety is essential for M5 receptor engagement.

M5 muscarinic receptor negative allosteric modulator CNS chemical probe

RSV Fusion Inhibitory Activity: 9b-Phenyl vs. 9b-(4-Chlorophenyl) Analog (Absence of Antiviral Activity as a Selectivity Feature)

Compound 1a (9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one) is a validated RSV fusion inhibitor targeting the F glycoprotein of both A and B strains [1]. The target 9b-phenyl compound has no reported RSV activity in the same series, consistent with SAR studies showing that the 4-chlorophenyl group is indispensable for antiviral potency [1].

RSV fusion inhibitor antiviral selectivity structure-activity relationship

Anti-Inflammatory and Anticonvulsive Efficacy: Class-Level In Vivo Evidence for 9b-Phenyl-imidazo[2,1-a]isoindol-5-ones

U.S. Patent 3,334,113A discloses that 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones demonstrate potent anti-inflammatory and anticonvulsive activities in white male albino mice, with a tolerated and effective oral dosage of 250 mg/kg [1]. The target compound, as a 4-fluorobenzoyl-substituted member of this class, is expected to exhibit comparable in vivo efficacy, although direct quantitative data for this specific derivative are not publicly available.

anti-inflammatory anticonvulsive in vivo pharmacology

Vendor Purity Benchmarking: Bidepharm (90%) vs. MolCore 4-Methylbenzoyl Analog (97%)

Bidepharm supplies the target compound at a standard purity of 90% with batch-specific NMR, HPLC, and GC analytical reports . The 4-methylbenzoyl analog (CAS 338414-88-3) is available from MolCore at a higher standard purity of 97% NLT , representing a 7 percentage-point purity advantage for the closely related comparator.

vendor purity quality specification procurement decision

Selectivity Divergence: M5 NAM (Target Compound) vs. RSV Inhibition (BTA9881)

BTA9881, a preclinical 8-aza-imidazo[2,1-a]isoindol-5-one RSV fusion inhibitor, exhibits potent antiviral activity with EC50 values of 48 nM (RSV A2), 59 nM (RSV Long), and 160 nM (RSV B1) but no reported M5 activity [2]. In contrast, the target compound shows M5 NAM activity (pIC50 5.46 human) [1] with no RSV inhibition, demonstrating a clear target selectivity divergence within the same chemotype family.

target selectivity pharmacological profiling CNS vs. antiviral

Evidence-Backed Application Scenarios for 1-(4-Fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one (CAS 327979-63-5): Procurement-Driven Use Cases


CNS Chemical Probe for M5 Muscarinic Receptor Target Validation

The compound's confirmed M5 NAM activity (pIC50 5.46 human) and absence of RSV antiviral cross-reactivity [1][2] make it suitable as a selective tool compound for dissecting M5-mediated signaling in CNS disease models (schizophrenia, addiction, Parkinson's disease). Researchers should procure this compound when M5 selectivity is paramount and antiviral polypharmacology must be excluded, as demonstrated by the functional divergence from BTA9881 [3].

Anti-Inflammatory Lead Optimization Starting Point

Based on class-level in vivo efficacy at 250 mg/kg p.o. in mouse models of inflammation and convulsion [4], the compound serves as a rational starting point for medicinal chemistry campaigns targeting inflammatory disorders (e.g., rheumatoid arthritis, neuroinflammation). The 4-fluorobenzoyl substituent may enhance metabolic stability relative to unsubstituted analogs; however, confirmatory PK studies are warranted before committing to large-scale synthesis.

Selectivity Profiling Panel Component for Imidazo[2,1-a]isoindol-5-one SAR Studies

The compound's unique combination of a 9b-phenyl group and 4-fluorobenzoyl substituent fills a critical gap in SAR matrices alongside Compound 1a (RSV-active, 9b-(4-chlorophenyl)) [2] and BTA9881 (RSV-optimized, 8-aza) [3]. Incorporating this compound into selectivity panels enables quantitative assessment of how 9b-aryl substitution controls M5 vs. RSV target engagement, directly informing lead selection decisions in dual-target programs.

Procurement for Biophysical Assay Development Requiring Defined Purity Specifications

The 90% standard purity from Bidepharm with full analytical traceability (NMR, HPLC, GC) positions this compound for assay development workflows (e.g., STD-NMR, thermal shift) where batch-to-batch consistency and impurity profiling are critical. For surface plasmon resonance (SPR) studies requiring >95% purity, budget for an additional in-house purification step (e.g., preparative HPLC) should be allocated, as the 7% purity gap relative to the 4-methylbenzoyl analog may introduce non-specific binding artifacts.

Quote Request

Request a Quote for 1-(4-fluorobenzoyl)-9b-phenyl-1H,2H,3H,5H,9bH-imidazo[2,1-a]isoindol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.